
4-Bromo-2,3,5,6-tetrafluorobenzotrichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3,5,6-tetrafluorobenzotrichloride, also known as 4-BTFBC, is a halogenated aromatic compound commonly used in organic synthesis and as a reagent in various laboratory experiments. It is a colorless liquid that is insoluble in water, but soluble in many organic solvents. It has a boiling point of 93.5°C and a melting point of -62.4°C. 4-BTFBC has been used for a variety of applications in scientific research, including the synthesis of organic compounds, the preparation of organic materials, the study of reaction mechanisms, and the exploration of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Organometallic Methods in Chemical Synthesis
4-Bromo-2,3,5,6-tetrafluorobenzotrichloride has been studied for its potential in modern organometallic synthesis. Research demonstrated the use of similar compounds in creating various benzoic acids and bromobenzoic acids, showcasing the role of halogenated compounds in complex chemical reactions (Schlosser & Heiss, 2003).
Studies in Steric Pressure and Molecular Structure
Investigations into the steric pressure and molecular structure of halogenated compounds have involved compounds similar to 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride. These studies help understand the interactions and reactivity of such compounds under various conditions (Schlosser et al., 2006).
Radical Scavenging and Antioxidant Properties
The compound has been linked to research on bromophenols, which have demonstrated significant DPPH radical scavenging activity. This suggests potential antioxidant properties, which could have implications in various fields including pharmacology and material science (Li et al., 2008).
Environmental and Microbial Interactions
Research on similar halogenated benzoates has provided insights into their environmental interactions and microbial degradation. Understanding the metabolic pathways of these compounds can inform environmental cleanup strategies and the development of bioremediation techniques (van den Tweel et al., 1987).
Catalyst in Organic Synthesis
The compound has been studied in the context of catalytic systems for organic synthesis, demonstrating its potential in facilitating complex chemical reactions (Shigeno et al., 2019).
Fluorescence and Binding Properties
Research has shown that bromo- and fluorobenzene derivatives can exhibit unique fluorescence and binding properties. These characteristics can be crucial in developing new materials for sensors, imaging, and other technological applications (Hertz et al., 2017).
Mecanismo De Acción
Target of Action
It is known to be an aryl fluorinated building block , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
As an aryl fluorinated building block , it likely participates in various chemical reactions to form more complex structures. The bromine and chlorine atoms present in the molecule could potentially undergo nucleophilic substitution reactions, while the fluorine atoms could participate in hydrogen bonding interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrCl3F4/c8-2-5(14)3(12)1(7(9,10)11)4(13)6(2)15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFMQKIRWQAUPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrCl3F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,5,6-tetrafluorobenzotrichloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1376063.png)
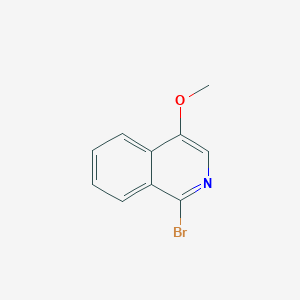
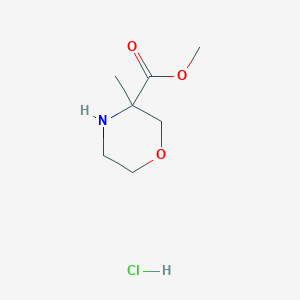

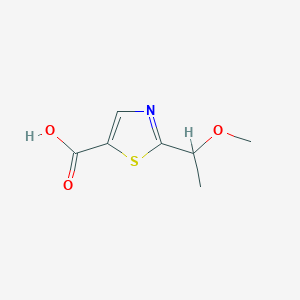

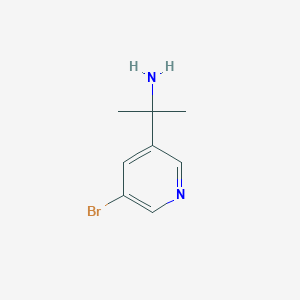
![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)
![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)

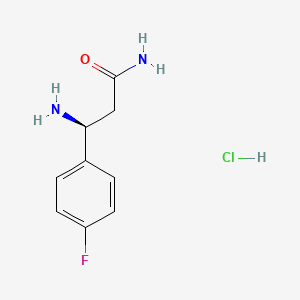
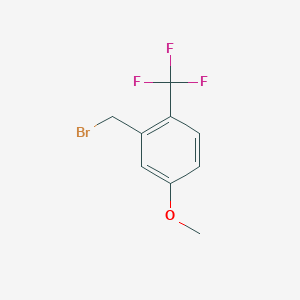
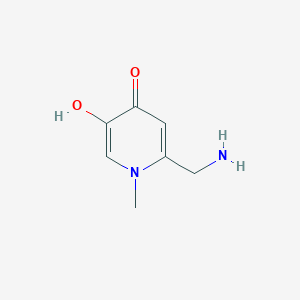
![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)